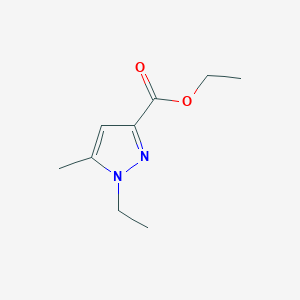











|
REACTION_CXSMILES
|
C(O)(=O)C(O)=O.[CH2:7]([NH:9][NH2:10])[CH3:8].O=[C:12]([CH2:18][C:19](=O)[CH3:20])[C:13]([O:15][CH2:16][CH3:17])=[O:14].O.C([O-])([O-])=O.[K+].[K+]>C(O)(=O)C.C(OCC)(=O)C>[CH2:7]([N:9]1[C:19]([CH3:20])=[CH:18][C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[N:10]1)[CH3:8] |f:0.1,4.5.6|
|


|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)O)(=O)O.C(C)NN
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
11.24 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=C(C(=O)OCC)CC(C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)O)(=O)O.C(C)NN
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
After addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
after ca. 45 min the mixture was warmed
|
|
Duration
|
45 min
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for a further 2 h
|
|
Duration
|
2 h
|
|
Type
|
ADDITION
|
|
Details
|
was carefully added
|
|
Type
|
STIRRING
|
|
Details
|
with stirring, until the pH
|
|
Type
|
CUSTOM
|
|
Details
|
After separation the aqueous layer
|
|
Type
|
EXTRACTION
|
|
Details
|
was re-extracted with ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined ethyl acetate extracts were dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
the solvents removed
|
|
Type
|
CUSTOM
|
|
Details
|
to leave an oil
|
|
Type
|
WASH
|
|
Details
|
Chromatography on silica gel, loading in CH2Cl2 /hexane and eluting with a gradient elution of ethyl acetate/hexane mixtures (from 2:8 to 1:1)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N1N=C(C=C1C)C(=O)OCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.2 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |